Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.
Fingolimod-d4
CAS No.:
Cat. No.: VC0196415
Molecular Formula: C19H33NO2
Molecular Weight: 311.5 g/mol
Purity: 98.3% HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H33NO2 |
---|---|
Molecular Weight | 311.5 g/mol |
IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Standard InChI | InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 |
Standard InChI Key | KKGQTZUTZRNORY-ONNKGWAKSA-N |
Isomeric SMILES | [2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Appearance | White Solid |
Chemical Identity and Structure
Fingolimod-d4 is a deuterium-labeled analog of fingolimod, a sphingosine-1-phosphate receptor modulator. The compound is characterized by the replacement of four hydrogen atoms with deuterium atoms at specific positions in the molecular structure, creating a stable isotopic variant that maintains the pharmacological properties of the parent compound while providing distinctive mass spectrometric characteristics .
Nomenclature and Identification
Fingolimod-d4 is identified through several systematic and common names in scientific literature:
Parameter | Details |
---|---|
IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Alternative Names | 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol |
CAS Registry Numbers | 1346747-38-3 (free base form), 1346604-90-7 (hydrochloride salt) |
Product Codes | TMIH-0236, HY-11063S |
The compound exists in both free base form and as a hydrochloride salt (Fingolimod-d4 HCl), each with distinct CAS registry numbers reflecting their different chemical compositions .
Structural Characteristics
Fingolimod-d4 maintains the core structural features of fingolimod while incorporating four deuterium atoms at the hydroxymethyl groups:
Property | Value |
---|---|
Molecular Formula (free base) | C₁₉H₂₉D₄NO₂ |
Molecular Formula (HCl salt) | C₁₉H₂₉D₄ClNO₂ |
Molecular Weight (free base) | 311.5 g/mol |
Molecular Weight (HCl salt) | 347.96 g/mol |
SMILES Notation | [2H]C([2H])(O)C(N)(CCC1=CC=C(CCCCCCCC)C=C1)C([2H])([2H])O |
The structure features a 4-octylphenyl group connected to a propane-1,3-diol backbone with an amino group at the central carbon. The deuterium atoms are specifically located at the hydroxymethyl groups, replacing the hydrogen atoms at these positions .
Physical and Chemical Properties
Fingolimod-d4 exhibits physical and chemical properties that are largely similar to the parent compound fingolimod, with the primary difference being the mass shift due to deuterium incorporation.
Physicochemical Characteristics
The physicochemical profile of Fingolimod-d4 provides insight into its behavior in biological systems and analytical applications:
Property | Value | Method |
---|---|---|
Appearance | White to off-white solid | Visual |
XLogP3-AA | 4.2 | Computed |
Hydrogen Bond Donor Count | 3 | Computed |
Hydrogen Bond Acceptor Count | 3 | Computed |
Rotatable Bond Count | 12 | Computed |
Topological Polar Surface Area | 66.5 Ų | Computed |
Heavy Atom Count | 22 | Computed |
Complexity | 258 | Computed |
Storage Parameter | Recommendation |
---|---|
Temperature | -20°C |
Container | Airtight, light-resistant |
Humidity | Low humidity environment |
Form | Solid |
These storage conditions help preserve the integrity of the deuterium labeling and prevent degradation of the compound during long-term storage .
Synthesis and Production
Fingolimod-d4 is synthesized through specialized deuteration protocols that selectively incorporate deuterium atoms at specific positions in the molecular structure.
Synthetic Approaches
The synthesis of Fingolimod-d4 typically involves deuteration of key intermediates in the fingolimod synthetic pathway. While specific synthetic routes are proprietary to manufacturers, the general approach involves:
-
Synthesis of the core structure with appropriate protecting groups
-
Selective deuteration using deuterated reagents (e.g., D₂O, NaBD₄)
-
Deprotection and isolation of the final deuterated compound
The deuterium incorporation is typically achieved at high isotopic purity (>98% D), which is essential for the compound's application as an internal standard in mass spectrometry .
Applications in Analytical Chemistry
Fingolimod-d4 serves primarily as an analytical tool, particularly in mass spectrometry applications focused on quantification of fingolimod in biological samples.
Internal Standard for Mass Spectrometry
The primary application of Fingolimod-d4 is as an internal standard for the quantitative analysis of fingolimod in biological matrices:
Application | Description | Benefit |
---|---|---|
LC-MS/MS Analysis | Used as internal standard for fingolimod quantification | Corrects for matrix effects and variations in extraction efficiency |
GC-MS Analysis | Deuterated internal standard for gas chromatography | Enables accurate quantification with clear isotopic separation |
Bioanalytical Method Validation | Reference standard for method development | Ensures analytical accuracy and precision |
Pharmacokinetic Studies | Facilitates accurate measurement of fingolimod concentrations | Supports reliable PK/PD modeling |
The deuterium labeling creates a mass shift of +4 Da relative to the parent compound, allowing clear differentiation between the analyte and internal standard while maintaining nearly identical chromatographic behavior .
Advantages of Deuterium Labeling
Fingolimod-d4 offers several advantages as a stable isotope-labeled internal standard:
-
Co-elutes with fingolimod during chromatographic separation
-
Exhibits identical extraction recovery from biological matrices
-
Provides distinctive mass spectral pattern for selective detection
-
Maintains chemical stability similar to the parent compound
-
Demonstrates negligible isotopic exchange under typical analytical conditions
These properties make Fingolimod-d4 an ideal internal standard for the accurate quantification of fingolimod in complex biological samples .
Relationship to Fingolimod
Understanding the relationship between Fingolimod-d4 and its parent compound provides context for its applications and significance.
Fingolimod Overview
Fingolimod is a sphingosine-1-phosphate receptor modulator with immunomodulatory properties:
Aspect | Description |
---|---|
Origin | Derivative of ISP-1 (myriocin), a fungal metabolite from the Chinese herb Isaria sinclarii |
Classification | Sphingosine analog, S1P receptor modulator |
Mechanism | Acts as a functional antagonist at S1P₁ receptors through receptor internalization |
Clinical Applications | Approved for treatment of relapsing forms of multiple sclerosis |
Dosage | 0.5 mg/day (standard clinical dose) |
Fingolimod undergoes phosphorylation in vivo to form fingolimod-phosphate, which is the active metabolite responsible for the compound's immunomodulatory effects .
Comparative Properties
When comparing Fingolimod-d4 with the parent compound, several important similarities and differences emerge:
Property | Fingolimod | Fingolimod-d4 |
---|---|---|
Molecular Weight | 307.5 g/mol | 311.5 g/mol |
Pharmacological Activity | Active S1P modulator | Same as parent (in theory) |
Metabolism | Undergoes phosphorylation | Same metabolic pathways expected |
Chromatographic Behavior | Reference retention time | Nearly identical to parent |
Mass Spectrometric Profile | Base peak pattern | +4 Da mass shift in fragment ions |
Primary Use | Therapeutic agent | Analytical standard |
The structural similarity ensures comparable physicochemical properties, while the mass difference enables differentiation in mass spectrometric analysis .
Research Findings
Research involving Fingolimod-d4 has primarily focused on analytical method development rather than pharmacological investigations, as the compound serves primarily as an analytical tool.
Analytical Method Development
Fingolimod-d4 has been instrumental in developing sensitive and accurate methods for fingolimod quantification:
-
LC-MS/MS methods utilizing Fingolimod-d4 have achieved detection limits in the picogram range
-
Validated bioanalytical procedures have been established for measuring fingolimod in plasma, cerebrospinal fluid, and tissue samples
-
Metabolite profiling studies have benefited from the availability of this deuterated standard
These analytical advances have supported both clinical and research applications, enabling precise measurement of fingolimod concentrations in various biological matrices .
Clinical Parameter | Finding |
---|---|
Optimal Dosage | 0.5 mg/day remains the optimal dose for RRMS patients |
Efficacy Markers | Reduction in annualized relapse rate (ARR) and EDSS progression |
Relapse Prevention | Fingolimod 0.5 mg shown to produce RR: 1.26 [1.14, 1.40], p<0.0001 |
MRI Outcomes | Increased number of patients free of gadolinium-enhanced lesions in T1 (RR: 1.26 [1.14, 1.40], p<0.0001) |
Disability Progression | ΔEDSS: −0.09 (−0.16, −0.02), p=0.01 for 0.5 mg dose |
These clinical outcomes highlight the importance of precise dosing and monitoring of fingolimod in therapeutic applications, which in turn depends on accurate analytical methods utilizing standards like Fingolimod-d4 .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume